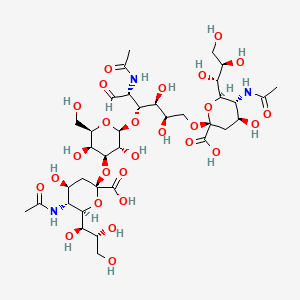

Disialosyl galactosyl globoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disialosyl galactosyl globoside, also known as DSGG, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).

科学的研究の応用

Biomarker for Hepatocellular Carcinoma

Disialosyl galactosyl globoside (DSGG) has shown potential as a diagnostic biomarker for hepatocellular carcinoma (HCC). A study demonstrated that serum concentrations of anti-DSGG were significantly higher in patients with HCC compared to those with chronic hepatitis B virus infection, suggesting its utility in early detection of HCC (Wu et al., 2012).

Synthesis for Renal Cell Carcinoma Research

The chemoenzymatic synthesis of the oligosaccharide moiety of disialosyl globopentaosylceramide (DSGb5), which is expressed in renal cell carcinomas, has been achieved. This synthesis facilitates the investigation of DSGb5's properties and interactions, such as its binding behavior with specific proteins (Hart et al., 2019).

Role in Globoid Cell Formation

DSGG and related glycosphingolipids have been implicated in globoid cell leukodystrophy (GLD), characterized by the formation of multinuclear globoid cells. The study of these lipids provides insights into the mechanisms of cell histology characteristic of GLD (Im et al., 2001).

Antibody Specificities in Neuroimmunology

In the field of neuroimmunology, studies on antibodies reactive with disialosyl epitopes, including DSGG, have contributed to understanding the specificities of ganglioside-binding antibodies. This research is significant for disorders like neuropathies where such antibodies are involved (Boffey et al., 2005).

Involvement in Renal Cell Carcinoma Metastasis

The expression of disialosyl gangliosides, including DSGb5, has been correlated with metastasis and malignancy in renal cell carcinoma (RCC), suggesting their role in tumor progression and as potential prognostic markers (Itoh et al., 2017).

Biomarker for COVID-19

In a study of COVID-19 biomarkers, this compound was identified as one of the metabolites altered in patients, indicating its potential as a biomarker for this infectious disease (Gu et al., 2022).

特性

CAS番号 |

71764-07-3 |

|---|---|

分子式 |

C36H59N3O27 |

分子量 |

965.9 g/mol |

IUPAC名 |

(2R,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxy-6-oxohexoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C36H59N3O27/c1-11(44)37-14(6-40)28(25(54)19(51)10-61-35(33(57)58)4-15(47)21(38-12(2)45)29(64-35)23(52)17(49)7-41)63-32-27(56)31(26(55)20(9-43)62-32)66-36(34(59)60)5-16(48)22(39-13(3)46)30(65-36)24(53)18(50)8-42/h6,14-32,41-43,47-56H,4-5,7-10H2,1-3H3,(H,37,44)(H,38,45)(H,39,46)(H,57,58)(H,59,60)/t14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31-,32-,35+,36-/m0/s1 |

InChIキー |

SKJCZIMWAATHMG-CZYIXMLQSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

| 71764-07-3 | |

物理的記述 |

Solid |

同義語 |

disialosyl galactosyl globoside disialylgalactosylgloboside DSGG NeuAcalpha2-3Galbeta1-3(NeuAcalpha2-6)GalNAc |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1S,4R,5S,6R)-5-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1211343.png)